3-(4-Ethylphenyl)phenol
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Overview
Description
3-(4-Ethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(4-Ethylphenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its simplicity and high efficiency, allowing for the synthesis of substituted phenols in very good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild reaction conditions and high yield. Additionally, the ipso-hydroxylation method can be employed for large-scale production due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used as an oxidizing agent.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) and tin(II) chloride (SnCl₂) are commonly used reducing agents.
Major Products Formed
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives
Reduction: Hydroquinones
Scientific Research Applications
3-(4-Ethylphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . This sulfation process is crucial for its metabolism and excretion. Additionally, the compound’s ability to cross the blood-brain barrier and its physicochemical similarity to endogenous metabolites play a significant role in its biological effects .
Comparison with Similar Compounds
3-(4-Ethylphenyl)phenol can be compared with other similar compounds such as:
Properties
IUPAC Name |
3-(4-ethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHAPYWNIPWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651797 |
Source
|
Record name | 4'-Ethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855412-81-6 |
Source
|
Record name | 4'-Ethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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